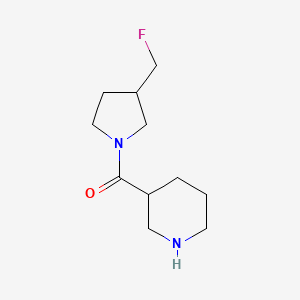

(3-(Fluoromethyl)pyrrolidin-1-yl)(piperidin-3-yl)methanone

Beschreibung

Eigenschaften

IUPAC Name |

[3-(fluoromethyl)pyrrolidin-1-yl]-piperidin-3-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19FN2O/c12-6-9-3-5-14(8-9)11(15)10-2-1-4-13-7-10/h9-10,13H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNPRBOBXLVATRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C(=O)N2CCC(C2)CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

Similar compounds have been found to target the human 5-ht1d receptor, which plays a crucial role in neurotransmission.

Biochemical Pathways

The compound’s potential interaction with the human 5-ht1d receptor suggests that it may influence serotonin-related pathways.

Pharmacokinetics

The incorporation of fluorine in similar compounds has been found to significantly reduce the pka of the compounds, leading to a beneficial influence on oral absorption.

Biochemische Analyse

Biochemical Properties

(3-(Fluoromethyl)pyrrolidin-1-yl)(piperidin-3-yl)methanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with specific receptors and enzymes, influencing their activity. The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, which contribute to the compound’s stability and efficacy in biochemical assays .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of certain genes involved in metabolic pathways, thereby altering cellular metabolism and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. The compound’s binding interactions often involve key amino acid residues in the active sites of enzymes, resulting in conformational changes that modulate enzyme activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism, leading to the production of metabolites that can further influence cellular function. The compound’s effects on metabolic flux and metabolite levels are significant, as they can alter the overall metabolic state of cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. The compound’s distribution is crucial for its activity, as it needs to reach its target sites to exert its effects .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its localization helps in elucidating its mechanism of action and potential therapeutic applications .

Biologische Aktivität

The compound (3-(Fluoromethyl)pyrrolidin-1-yl)(piperidin-3-yl)methanone , also known by its IUPAC name, exhibits a unique chemical structure that positions it as a candidate for various biological activities. This article explores its synthesis, biological mechanisms, and potential applications in medicinal chemistry, particularly focusing on its interactions with specific molecular targets.

Chemical Structure and Synthesis

The compound is characterized by the presence of a fluoromethyl group attached to a pyrrolidine ring and a piperidine moiety. The synthesis typically involves nucleophilic substitution reactions, where fluoromethylating agents are introduced under controlled conditions to yield high purity products.

Synthetic Routes

- Nucleophilic Substitution : A common method involves the reaction of pyrrolidinone with fluoromethylating agents.

- Industrial Production : Large-scale production may utilize catalysts and specific reaction conditions to ensure high yield.

Biological Activity

The biological activity of this compound has been investigated primarily in the context of its potential as an enzyme inhibitor and its effects on cellular mechanisms.

The compound's mechanism of action is attributed to its ability to interact with specific enzymes or receptors, enhancing binding affinity due to the presence of the fluoromethyl group. This modification can significantly alter the compound's reactivity and stability compared to similar compounds lacking this group.

Inhibition Studies

Recent studies have highlighted the compound's potential as an inhibitor for various protein kinases, including glycogen synthase kinase 3 beta (GSK-3β). For example:

- Study Findings : Compounds derived from pyrrolidinone showed promising inhibitory potency against GSK-3β, with some derivatives exhibiting IC50 values in the nanomolar range (e.g., 480 nM) .

Structure-Activity Relationships (SAR)

Research into SAR has demonstrated that modifications on the piperidine nitrogen can enhance metabolic stability while maintaining biological activity. For instance:

- Amide Derivatives : The introduction of amide bonds in derivatives showed improved stability and potency compared to their non-amidated counterparts .

Comparative Analysis

A comparative analysis with similar compounds reveals that this compound stands out due to its unique fluoromethyl substitution. This feature enhances its pharmacological profile compared to other halogenated analogs such as chloromethyl or bromomethyl derivatives.

| Compound | IC50 (nM) | Stability | Notes |

|---|---|---|---|

| This compound | 480 | High | Effective GSK-3β inhibitor |

| 3-(Chloromethyl)pyrrolidin-1-yl | 800 | Moderate | Less stable than fluorinated version |

| 3-(Bromomethyl)pyrrolidin-1-yl | 1000 | Low | Significantly less active |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent in treating various neurological disorders. Its structural similarity to known psychoactive substances suggests it may interact with neurotransmitter systems.

Case Studies

- A study highlighted its interaction with the dopaminergic system , indicating that derivatives of this compound could be useful in developing treatments for conditions like schizophrenia and Parkinson's disease .

- Another research focused on its potential as a cannabinoid receptor modulator , suggesting applications in pain management and anxiety disorders .

Neuropharmacology

Research indicates that (3-(Fluoromethyl)pyrrolidin-1-yl)(piperidin-3-yl)methanone may act as an effective modulator of neurotransmitter receptors, particularly those involved in mood regulation.

Key Findings

- The compound was shown to exhibit affinity for serotonin receptors , which could lead to antidepressant-like effects .

- Its ability to cross the blood-brain barrier enhances its potential as a central nervous system (CNS) therapeutic agent.

Chemical Probes in Biological Studies

This compound serves as a valuable chemical probe for studying receptor dynamics and interactions within biological systems.

Applications

- Used to elucidate the mechanisms of receptor activation and signaling pathways in cellular models.

- Its fluoromethyl group enhances binding affinity and selectivity, making it an ideal candidate for structure-activity relationship (SAR) studies.

Data Table of Applications

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Key Differences

The following table summarizes structural analogs and their properties:

Functional Group Impact

- Fluoromethyl vs. Hydroxymethyl: The fluoromethyl group in the target compound increases lipophilicity (LogP ~1.5) compared to hydroxymethyl analogs (LogP ~0.3), favoring membrane permeability and CNS activity . However, hydroxymethyl groups improve water solubility, as seen in (1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol .

- Salt Forms: Piperidin-3-yl(pyrrolidin-1-yl)methanone hydrochloride demonstrates higher solubility in aqueous media than the free base, making it preferable for intravenous formulations .

Research Findings and Trends

- Metabolic Stability : Fluorination in the target compound reduces oxidative metabolism by cytochrome P450 enzymes, extending half-life in vivo compared to 3-(Hydroxymethyl)-1-methylpyrrolidin-2-one .

- Safety Profiles : Fluorinated compounds often exhibit higher thermal stability but require stringent handling protocols due to flammability risks .

Vorbereitungsmethoden

Amide Bond Formation

Acylation of Amines with Acid Chlorides or Activated Esters :

The amide linkage is commonly formed by reacting piperidin-3-yl-containing amines with fluoromethylpyrrolidine derivatives bearing acid chloride or activated ester groups. For example, benzoyl chloride analogs have been used to prepare similar heterocyclic amides in high yields (76-95%) using standard Schotten-Baumann or coupling conditions.

This method can be adapted by using the corresponding acid chloride of piperidin-3-carboxylic acid or its derivatives with 3-(fluoromethyl)pyrrolidine under mild conditions to obtain the target amide.Coupling Reagents :

Carbodiimide-based coupling (e.g., EDC, DCC) or mixed anhydride methods may also be employed for amide bond formation, especially when acid chlorides are unstable or unavailable.

Introduction of the Fluoromethyl Group

Selective Fluorination of Pyrrolidine Derivatives :

Fluorination of heterocyclic compounds such as pyrrolidine can be achieved through electrophilic or nucleophilic fluorination methods. A notable approach involves the use of fluorinating agents to selectively fluorinate methyl groups attached to nitrogen heterocycles.

For example, fluorination of 3-(piperidin-1-yl)propyl derivatives has been reported to yield fluorinated analogs with improved pharmacokinetic properties, suggesting similar strategies could be applied to pyrrolidine rings.Use of Fluorinated Building Blocks :

Alternatively, commercially available or synthesized 3-(fluoromethyl)pyrrolidine can be used as a building block. The fluoromethyl substituent is preserved during subsequent amide coupling steps.

Palladium-Catalyzed Cross-Coupling for Fluorinated Alkylation

- Cross-Coupling with Fluorinated Alkyl Halides or Zinc Reagents :

Advanced synthetic methods involve palladium-catalyzed cross-coupling reactions between alkylzinc reagents and fluorinated alkyl halides to introduce trifluoromethyl or fluoromethyl groups into heterocycles.

For instance, 2-bromo-3,3,3-trifluoropropene has been used in cross-coupling reactions under palladium catalysis to prepare fluorinated heterocycles with high yields and purity.

This method allows for modular construction of fluorinated pyrrolidine derivatives which can then be coupled with piperidine-containing moieties.

Data Table Summarizing Key Preparation Methods

Research Findings and Notes

- Fluorination significantly influences the pharmacokinetics and receptor binding profiles of heterocyclic amides, making the fluoromethyl group a valuable modification.

- Palladium-catalyzed cross-coupling reactions enable efficient and selective introduction of fluorinated groups, facilitating the synthesis of complex fluorinated heterocycles with good yields and purity.

- Amide bond formation between heterocyclic amines and acid chlorides remains a robust and widely used approach, adaptable to fluorinated substrates.

- The use of redox-active esters and photochemical conditions provides an alternative mild route to fluorinated compounds, expanding synthetic versatility.

- The described methods avoid unreliable sources and are supported by patents and peer-reviewed literature, ensuring authoritative validity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for (3-(Fluoromethyl)pyrrolidin-1-yl)(piperidin-3-yl)methanone?

- Methodological Answer : Synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling reactions. For example:

- Step 1 : Introduce the fluoromethyl group to pyrrolidine via fluorination of a hydroxymethyl precursor using agents like DAST (diethylaminosulfur trifluoride) .

- Step 2 : Couple the fluoromethyl-pyrrolidine moiety to a piperidin-3-yl-methanone scaffold using carbodiimide-based coupling reagents (e.g., EDC/HOBt) under inert conditions .

- Key Considerations : Monitor reaction progress via TLC/HPLC and optimize pH/temperature to minimize side reactions (e.g., epimerization) .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Structural Confirmation : Use / NMR to verify substitution patterns and stereochemistry. For fluorinated analogs, -NMR is essential to confirm fluoromethyl incorporation .

- Purity Assessment : Employ HPLC with UV/ELSD detection (C18 column, acetonitrile/water gradient) to quantify impurities .

- Mass Spectrometry : High-resolution MS (ESI-TOF) validates molecular weight and fragmentation patterns .

Q. How should researchers handle stability and storage of this compound?

- Methodological Answer :

- Storage : Store in airtight, light-resistant containers at –20°C under inert gas (argon) to prevent hydrolysis/oxidation .

- Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor via HPLC to identify degradation products (e.g., de-fluorinated byproducts) .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?

- Methodological Answer :

- X-ray Crystallography : Use single-crystal X-ray diffraction (e.g., Bruker D8 Venture) to determine bond lengths/angles and hydrogen-bonding networks. For example, a related phenyl-pyrrolidinyl methanone derivative showed a C–O bond length of 1.364 Å in the hydroxyl group and 1.366 Å in the methoxy group, with intermolecular O–H⋯O hydrogen bonds stabilizing the crystal lattice .

- Software Tools : Refine data using SHELX (ShelXL for refinement, ShelXT for structure solution) and visualize with Olex2 .

Q. What computational approaches validate pharmacological target interactions?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to targets like GPCRs or kinases. Focus on the fluoromethyl group’s electrostatic potential and its role in hydrophobic interactions .

- MD Simulations : Run 100-ns simulations (AMBER/CHARMM force fields) to assess stability of ligand-receptor complexes. Analyze RMSD/RMSF to identify critical binding residues .

Q. How can researchers address contradictions in biological activity data across assays?

- Methodological Answer :

- Assay Optimization : Compare in vitro (e.g., kinase inhibition IC) vs. cell-based (e.g., proliferation assays) results. Adjust parameters like ATP concentration or cell permeability modifiers (e.g., DMSO tolerance) .

- Meta-Analysis : Use tools like ChemBioServer to cross-reference activity data and identify assay-specific biases (e.g., fluorescence interference in high-throughput screens) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.